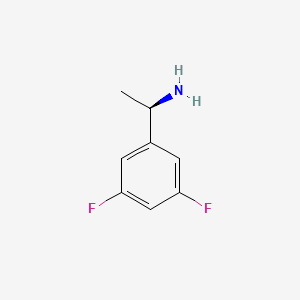

(R)-1-(3,5-Difluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXPIMMHGCRJD-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654158 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771465-40-8 | |

| Record name | (1R)-1-(3,5-Difluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(3,5-Difluorophenyl)ethanamine: A Comprehensive Technical Guide to its Physicochemical Properties

Abstract

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry and the presence of the difluorophenyl moiety are key to its utility in medicinal chemistry, influencing factors such as metabolic stability and target binding affinity. A thorough understanding of its physical and chemical properties is fundamental for consistent process development, formulation design, and the ultimate quality and therapeutic efficacy of the final drug product. This in-depth technical guide provides a comprehensive examination of the core physicochemical characteristics of this compound, offering a vital resource for researchers, chemists, and professionals in drug development. This guide emphasizes the rationale behind the selection of analytical methodologies to ensure the generation of robust and reliable data.

Introduction: Strategic Importance in Pharmaceutical Synthesis

The strategic incorporation of chiral amines is a cornerstone of modern pharmaceutical design. The specific three-dimensional arrangement of atoms in a chiral molecule, or its stereochemistry, is often directly linked to its pharmacological activity. Frequently, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or in some cases, contribute to undesirable side effects. This compound is a valued chiral intermediate due to its unique structural features. The difluorinated phenyl ring can enhance the metabolic stability and binding interactions of the target API, a widely employed strategy in contemporary drug discovery to improve pharmacokinetic profiles.

This guide will systematically detail the essential physical properties of this compound, providing a solid foundation for its effective use in research and manufacturing.

Molecular Identity and Core Attributes

A foundational understanding of this compound begins with its fundamental molecular characteristics.

Molecular Formula: C₈H₉F₂N

Molecular Weight: 157.16 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

The "(R)" designation specifies the absolute configuration at the chiral center—the carbon atom bonded to the amino group, methyl group, phenyl ring, and a hydrogen atom—according to the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement is crucial for its intended biological function in the final API.

Tabulated Physicochemical Properties

For efficient reference, the key physical properties of this compound are summarized below. It is important to note that while some values are experimentally determined for the racemate, specific experimental data for the pure (R)-enantiomer is limited in publicly available literature. The provided data is a combination of information for the racemate and typical expected values for the enantiomer.

| Property | Value | Notes and Source(s) |

| Appearance | Colorless to light yellow liquid | Typical appearance for this class of compound. |

| Boiling Point | 175 °C (at 760 mmHg) | Data for the racemic mixture ((RS)-1-(3,5-Difluorophenyl)ethanamine). The enantiomer is expected to have a similar boiling point. |

| Density | 1.100 g/cm³ | Data for the racemic mixture. The density of the enantiomer should be nearly identical. |

| Refractive Index | Not available | Experimental data not found. |

| Optical Rotation | Not available | Specific experimental value not found in searches. The (R)-enantiomer will have a specific rotation of equal magnitude but opposite sign to the (S)-enantiomer. |

| Purity (Typical) | ≥98% (GC) | Based on typical supplier specifications. |

| Enantiomeric Purity (Typical) | ≥99% ee | Based on typical supplier specifications for chiral compounds. |

In-Depth Analysis and Experimental Methodologies

Boiling Point Determination Under Reduced Pressure

Given the relatively high atmospheric boiling point of the racemic mixture (175 °C), purification of this compound by distillation is best performed under reduced pressure. This technique, known as vacuum distillation, lowers the boiling point of the liquid, thereby preventing potential thermal degradation that could occur at higher temperatures.

Experimental Protocol: Vacuum Distillation

-

Apparatus Assembly: A standard short-path distillation apparatus is assembled, ensuring all glassware is thoroughly dried and joints are securely sealed to maintain a consistent vacuum.

-

Sample Loading: The amine is charged into the distillation flask, and a magnetic stir bar is added to ensure smooth boiling and prevent bumping.

-

Vacuum Application: The system is carefully evacuated to the target pressure, which should be monitored with a manometer.

-

Heating: The distillation flask is heated gently and uniformly using a heating mantle. The vapor temperature is monitored with a thermometer positioned so that the top of the bulb is level with the side arm leading to the condenser.

-

Data Recording: The temperature at which a steady distillation rate is observed is recorded as the boiling point at that specific pressure.

Causality of Experimental Choice: The selection of vacuum distillation is a critical decision driven by the thermal lability of many organic compounds. By reducing the pressure, the energy required to induce boiling is lowered, allowing for distillation at a temperature that minimizes the risk of decomposition and ensures the purity of the collected product.

Optical Rotation: A Self-Validating System for Stereochemical Identity

Optical rotation is a definitive physical property of a chiral molecule and is essential for confirming the identity and enantiomeric purity of this compound. The direction and magnitude of the rotation are unique to the enantiomer under specific conditions.

Experimental Protocol: Polarimetry

-

Solution Preparation: A precise concentration of the amine is prepared by accurately weighing the sample and dissolving it in a known volume of a specified solvent (e.g., methanol or chloroform) in a volumetric flask. The concentration (c) is typically expressed in g/mL.

-

Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent) in the polarimeter cell.

-

Measurement: The sample solution is transferred to the polarimeter cell, which has a known path length (l), typically 1 decimeter (dm). The observed angle of rotation (α) is then measured.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c × l)

Caption: A stepwise workflow for the determination of specific rotation.

Trustworthiness of the Protocol: This protocol is self-validating when performed with proper controls. The use of a certified reference standard of a known chiral compound can verify the instrument's performance. The solvent, temperature, and wavelength of light must be carefully controlled and reported, as they all influence the measured rotation.

Chromatographic Purity Assessment

Chromatographic methods are indispensable for the quantitative determination of both chemical and enantiomeric purity.

4.3.1. Gas Chromatography (GC) for Chemical Purity

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile amines.

Experimental Protocol: GC-FID Analysis

-

Column Selection: A capillary column with a stationary phase designed for the analysis of amines, such as a low-to-mid polarity phase (e.g., DB-5 or a specialized amine-deactivated column), is recommended to achieve good peak shape.

-

Instrumental Parameters:

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Temperature Program: An initial temperature of 60-80 °C, held for a short period, followed by a temperature ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

-

Sample Preparation: A dilute solution of the amine is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Analysis and Data Interpretation: A small volume (typically 1 µL) of the sample is injected. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expertise-Driven Insights: The choice of an amine-specific column or a highly deactivated inlet liner is crucial to prevent peak tailing, which is a common issue with basic compounds like amines due to their interaction with acidic silanol groups in the GC system.

4.3.2. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

To quantify the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required in an HPLC system.

Experimental Protocol: Chiral HPLC

-

Column Selection: Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), are often effective for separating chiral amines.

-

Mobile Phase Composition: A typical mobile phase consists of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) is often included to improve peak shape. The exact ratio of solvents must be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the difluorophenyl ring has strong absorbance (e.g., ~260 nm) is suitable.

-

Calculation of Enantiomeric Excess: The e.e. is calculated from the peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

(R)-1-(3,5-Difluorophenyl)ethanamine chemical structure and CAS number

An In-Depth Technical Guide to (R)-1-(3,5-Difluorophenyl)ethanamine for Advanced Research and Development

Abstract

This compound is a critical chiral building block in modern medicinal chemistry. Its unique structural features—a stereogenic center directly attached to a difluorinated aromatic ring—confer valuable properties to parent molecules, including enhanced metabolic stability and modulated binding affinity for biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical identity, physicochemical properties, state-of-the-art asymmetric synthesis strategies, and applications. Detailed, field-proven protocols for its synthesis via asymmetric reductive amination and for its quality control by chiral High-Performance Liquid Chromatography (HPLC) are presented to ensure both scientific integrity and practical utility.

Introduction: The Strategic Importance of Fluorinated Chiral Amines

Chiral amines are ubiquitous structural motifs, with estimates suggesting that over 40% of small-molecule pharmaceuticals contain at least one chiral amine fragment.[1] The precise three-dimensional arrangement of substituents around the amine's stereocenter is often crucial for pharmacological activity, dictating the molecule's ability to selectively bind to its target receptor or enzyme.

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. The 3,5-difluorophenyl group, in particular, offers several strategic advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of fluorine atoms lowers the pKa of the amine, which can alter its ionization state at physiological pH and influence properties like cell permeability and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity of the molecule to its biological target.

This compound represents the convergence of these two powerful design elements, making it a highly sought-after intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

Compound Profile: this compound

Chemical Structure and Stereochemistry

The molecule consists of an ethylamine backbone where the carbon alpha to the nitrogen is a chiral center with the (R) configuration. This carbon is also attached to a phenyl ring substituted with fluorine atoms at the 3 and 5 positions.

-

IUPAC Name: (1R)-1-(3,5-difluorophenyl)ethanamine

-

SMILES: C--INVALID-LINK--c1cc(F)cc(F)c1

Identification and Physicochemical Properties

Precise identification of chiral molecules is critical. It is important to note that different forms of this compound (racemate, specific enantiomer, and salts) are assigned distinct CAS numbers.

-

(RS)-1-(3,5-Difluorophenyl)ethylamine (Racemic Mixture): 321318-29-0[1]

-

(S)-1-(3,5-Difluorophenyl)ethanamine (S-enantiomer): 444643-16-7[4]

A unique CAS number for the (R)-enantiomer free base is not consistently reported across major databases; therefore, the hydrochloride salt is often used as the definitive reference for this specific stereoisomer.

The following table summarizes key physicochemical data, primarily for the hydrochloride salt, as it is the most commonly characterized form.

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [4] |

| Molecular Weight | 157.16 g/mol (Free Base) | [4] |

| 193.62 g/mol (HCl Salt) | [2] | |

| Appearance | No data available (likely a liquid or low-melting solid) | - |

| Melting Point (Starting Material) | 34-38 °C (for 3,5-Difluoroacetophenone) | [5] |

| Boiling Point | No experimental data available | - |

| Purity (Typical Commercial) | ≥97% | [3] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Asymmetric Synthesis Strategies

The primary challenge in producing this compound is controlling the stereochemistry at the alpha-carbon. Modern synthetic chemistry offers several powerful solutions, with asymmetric reductive amination being the most direct and industrially scalable approach.[6][7]

Overview of Modern Methods for Chiral Amine Synthesis

-

Asymmetric Reductive Amination (ARA): This is the most direct method, involving the reaction of a ketone (3,5-difluoroacetophenone) with an ammonia source in the presence of a chiral catalyst and a reducing agent (typically H₂).[7] The catalyst, often a transition metal complex with a chiral ligand (e.g., Ruthenium-BINAP), orchestrates the enantioselective addition of hydrogen to the imine intermediate.[6]

-

Biocatalysis: The use of enzymes like transaminases (ATAs) or reductive aminases (RedAms) offers exceptional selectivity under mild, aqueous conditions.[8][9] An R-selective transaminase can convert the ketone to the desired amine with high enantiomeric excess (>99% ee).[9] This approach is a leading example of green chemistry in pharmaceutical manufacturing.

Recommended Synthetic Workflow: Asymmetric Reductive Amination

The causality of this workflow is rooted in efficiency. By combining the formation of the imine intermediate and its subsequent stereoselective reduction into a single step (a "direct" reductive amination), the process avoids the isolation of unstable intermediates and minimizes waste, making it highly suitable for large-scale production.[6][7]

Caption: Workflow for Direct Asymmetric Reductive Amination.

Detailed Experimental Protocol (Synthesis)

This protocol is a representative procedure based on established methodologies for asymmetric reductive amination and should be adapted and optimized for specific laboratory conditions.[6][7]

-

Reactor Setup: To a high-pressure autoclave reactor, add 3,5-difluoroacetophenone (1.0 equiv), ammonium chloride (1.5 equiv), and a chiral ruthenium catalyst such as [RuCl(p-cymene){(S)-da-binap}]Cl (0.2 mol%).

-

Solvent Addition: Add degassed methanol to the reactor to achieve a suitable concentration (e.g., 0.5 M).

-

Inerting: Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen gas (e.g., 5 MPa) and heat to the optimized temperature (e.g., 95°C). Maintain vigorous stirring for 24 hours.

-

Monitoring: The reaction's progress can be monitored by taking aliquots and analyzing them via GC or TLC.

-

Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. The causality here is to remove inorganic salts and acidic/basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude amine by silica gel column chromatography to obtain the final product.

Quality Control: Chiral HPLC Analysis Protocol

A self-validating protocol requires rigorous confirmation of the product's enantiomeric purity. Chiral HPLC is the gold standard for this analysis.

Caption: Workflow for Chiral Purity Analysis by HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Column: Select a suitable chiral stationary phase, such as a CHIRALCEL OD-3 or equivalent column.[10]

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

-

Sample Preparation: Prepare a solution of the synthesized amine at approximately 1 mg/mL in the mobile phase. Also, prepare a solution of the racemic standard.

-

Method: Set a flow rate of 1.0 mL/min and monitor the eluent with the UV detector at 254 nm.

-

Analysis: a. First, inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers. b. Next, inject the synthesized sample. c. Integrate the areas of the two enantiomer peaks in the sample chromatogram. d. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. A successful asymmetric synthesis should yield an ee > 99%.

Applications in Drug Discovery and Development

This compound is not a therapeutic agent itself but rather a high-value starting material for more complex molecules. Its utility is documented in numerous patents for novel therapeutic agents.

The Role of the 3,5-Difluorophenyl Moiety

As discussed, the 3,5-difluoro substitution pattern is a deliberate choice made by medicinal chemists to block metabolic attack at the 3 and 5 positions of the phenyl ring. This enhances the compound's resistance to metabolism, a critical step in improving the pharmacokinetic profile of a drug candidate.

Case Studies and Patented Applications

While specific drug names are often confidential during development, the use of this amine is cited in patents for a wide range of therapeutic areas. For instance, it has been incorporated as a key fragment in the synthesis of substituted octahydropyrido[1',2':4,5]pyrazino[2,1-b][8][11]oxazepines, a class of compounds investigated for the treatment of viral infections like HIV.[12] The precise stereochemistry of the amine is essential for the final compound's fit into the viral enzyme's active site.

Safety, Handling, and Storage

As with all amine compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Conclusion

This compound stands as a premier example of a rationally designed chiral building block for pharmaceutical R&D. Its combination of a defined stereocenter and a metabolically robust, electronically-tuned aromatic ring provides a powerful tool for medicinal chemists. A thorough understanding of its properties, coupled with mastery of its asymmetric synthesis and rigorous analytical validation, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. (RS)-1-(3,5-DIFLUOROPHENYL)ETHYLAMINE | 321318-29-0 [chemicalbook.com]

- 2. This compound hydrochloride [cymitquimica.com]

- 3. This compound hydrochloride,321318-28-9-Amadis Chemical [amadischem.com]

- 4. americanelements.com [americanelements.com]

- 5. 3 ,5 -Difluoroacetophenone 97 123577-99-1 [sigmaaldrich.com]

- 6. New practical method for direct asymmetric reductive amination of <i>p</i>-trifluoromethoxy acetophenone [morressier.com]

- 7. Synthesis of non-canonical β-amino acid analogues via direct asymmetric reductive amination of α,α -disubstituted β-ketoesters and amides - American Chemical Society [acs.digitellinc.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents [patents.google.com]

- 12. US9216996B2 - Substituted 2,3,4,5,7,9,13,13a-octahydropyrido[1â²,2â²:4,5]pyrazino[2,1-b][1,3]oxazepines and methods for treating viral infections - Google Patents [patents.google.com]

Synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine literature review

An In-depth Technical Guide to the Synthesis of (R)-1-(3,5-Difluorophenyl)ethanamine

Introduction: The Significance of a Chiral Amine

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. As a stereochemically defined building block, it is integral to the synthesis of numerous biologically active molecules where specific stereochemistry is paramount for efficacy and safety.[1][2] The incorporation of a difluorophenyl moiety can enhance metabolic stability, binding affinity, and lipophilicity, making this particular amine a valuable synthon in modern drug design.[3]

This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the core methodologies of classical chiral resolution, modern asymmetric synthesis, and green biocatalytic approaches. For each method, we will not only present detailed protocols but also explore the underlying scientific principles that govern their success, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Approach 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and robust technique for separating a racemic mixture into its individual enantiomers.[4] While this method inherently discards at least 50% of the starting material unless a racemization process is implemented, its reliability and scalability continue to make it a preferred method in industrial settings.[4][5] The process relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most critically, different solubilities, which allows for their separation by fractional crystallization.[4][6]

Core Principle: Exploiting Differential Solubility

The foundational logic of this method is the conversion of an inseparable enantiomeric pair into a separable diastereomeric pair. The electrostatic and steric interactions within the crystal lattice of the two diastereomeric salts are different, leading to distinct solubilities in a given solvent system. By carefully selecting the resolving agent and solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Experimental Protocol: Resolution with L-Tartaric Acid

The following is a generalized protocol for the resolution of racemic 1-(3,5-difluorophenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry is critical for success.

-

Salt Formation: In a suitable reactor, dissolve racemic 1-(3,5-difluorophenyl)ethanamine (1.0 eq.) in a solvent such as methanol or ethanol with gentle heating. In a separate vessel, dissolve a sub-stoichiometric amount of L-tartaric acid (approx. 0.5 eq.) in the same solvent.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the precipitated salt by filtration and wash the filter cake with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Basification: Add an aqueous base (e.g., 1M NaOH) and stir until the solid dissolves completely. The base neutralizes the chiral acid and liberates the free amine into the organic layer.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Chiral Resolving Agents

While specific data for 1-(3,5-difluorophenyl)ethanamine is sparse in public literature, performance data from structurally analogous amines provides a valuable predictive guide for selecting a resolving agent.[7]

| Resolving Agent | Typical Substrate Type | Common Solvents | Expected Performance | Reference |

| L-Tartaric Acid | Phenylalkylamines | Alcohols (Methanol, Ethanol), Water | Good yields, moderate to high ee% | [7] |

| (R)-Mandelic Acid | Phenylalkylamines | Alcohols, Water/Alcohol mixtures | High yields, high ee% often achieved | [7] |

| Dibenzoyl-L-tartaric acid | Arylalkylamines | Acetonitrile, Alcohols | Effective for more complex amines | [6] |

| (1S)-(+)-Camphor-10-sulfonic acid | Primary and secondary amines | Various organic solvents | Widely applicable, good resolving power | [4] |

Strategic Approach 2: Asymmetric Synthesis

Asymmetric synthesis circumvents the inherent 50% material loss of classical resolution by directly converting a prochiral precursor into a single desired enantiomer.[4] For this compound, the most common precursor is 3,5-difluoroacetophenone. Key methods include the asymmetric reduction of the ketone to the corresponding alcohol followed by conversion to the amine, or more directly, the asymmetric reductive amination of the ketone.

Core Principle: Chiral Catalyst-Controlled Stereoselection

This strategy hinges on the use of a chiral catalyst or auxiliary that creates a transient chiral environment during the reaction.[8] The catalyst interacts with the substrate in a way that lowers the activation energy for the formation of one enantiomer over the other, leading to a highly enantiomerically enriched product. The Ellman auxiliary, tert-butanesulfinamide, is a versatile and widely used reagent for the asymmetric synthesis of a vast number of chiral amines.[1]

Caption: Asymmetric Synthesis Workflow using a Chiral Auxiliary.

Experimental Protocol: Asymmetric Synthesis via tert-Butanesulfinamide

This protocol is adapted from well-established methodologies developed by Ellman for the synthesis of chiral amines.[1]

-

Imine Formation: To a solution of 3,5-difluoroacetophenone (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) in an anhydrous solvent like THF or toluene, add a Lewis acid catalyst such as Ti(OEt)₄ (2.0 eq.). Heat the reaction mixture at reflux for several hours to drive the condensation to completion.

-

Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -48 °C or -78 °C). Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The steric bulk of the tert-butylsulfinyl group directs the hydride attack to one face of the C=N double bond, establishing the desired stereocenter.

-

Work-up: After the reaction is complete, quench the mixture carefully with methanol, followed by the addition of water and ethyl acetate. Filter the resulting slurry and separate the organic layer.

-

Auxiliary Cleavage: Dissolve the crude sulfinyl amine adduct from the previous step in methanol and add a stoichiometric amount of hydrochloric acid (e.g., 4M HCl in dioxane). Stir at room temperature until the cleavage is complete.

-

Isolation: Concentrate the mixture under reduced pressure. The product is typically isolated as the hydrochloride salt. To obtain the free amine, a basic workup can be performed as described in the chiral resolution protocol.

-

Analysis: Confirm the identity and determine the enantiomeric excess of the final product by chiral HPLC and NMR spectroscopy.

Strategic Approach 3: Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines.[9] Enzymes, particularly transaminases (TAs), operate with exceptional stereoselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature), often yielding products with very high enantiomeric excess (>99% ee).[9][10]

Core Principle: Enzyme-Mediated Asymmetric Amination

The synthesis of this compound can be achieved via the asymmetric amination of the prochiral ketone, 3,5-difluoroacetophenone, using an (R)-selective ω-transaminase. The enzyme's active site is a precisely shaped chiral pocket that binds the ketone and an amino donor (e.g., isopropylamine or L-alanine) in a specific orientation. This forces the transfer of the amino group to only one face of the ketone, resulting in the formation of exclusively the (R)-enantiomer.[9] A key challenge is that the reaction equilibrium can be unfavorable; this is often overcome by using a large excess of the amino donor or by employing a second enzyme to remove the ketone co-product, thereby driving the reaction toward completion.[9][10]

Caption: Biocatalytic synthesis of (R)-amine using a transaminase, with an optional coupled-enzyme system to shift the equilibrium.

Experimental Protocol: Transaminase-Mediated Asymmetric Amination

This protocol is based on established procedures for the biocatalytic synthesis of structurally related chiral amines.[9]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).

-

Reagent Addition: Add the amino donor, isopropylamine (often used in large excess to drive the equilibrium), the cofactor pyridoxal 5'-phosphate (PLP), and the substrate, 3,5-difluoroacetophenone.

-

Enzyme Addition: Initiate the reaction by adding the (R)-selective ω-transaminase (e.g., a commercially available enzyme like ATA-117 or a similar engineered variant).

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for 24-48 hours. Monitor the conversion by HPLC or GC.

-

Equilibrium Shift (Optional): To improve yields, a co-enzyme system can be introduced. For example, an alcohol dehydrogenase (ADH) and its cofactor NADH can be added to reduce the acetone co-product to isopropanol, pulling the equilibrium towards the desired amine product.[9]

-

Work-up and Isolation: Once the reaction reaches completion, acidify the mixture to protonate the amine product. Extract any remaining unreacted ketone with an organic solvent. Then, basify the aqueous layer and extract the free amine product with a solvent like ethyl acetate or MTBE. Dry and concentrate the organic layers to obtain the final product.

-

Analysis: Determine yield and enantiomeric excess (>99% is common) by standard analytical techniques.

Data Presentation: Performance of Biocatalytic Systems

The choice of biocatalyst and reaction setup significantly impacts efficiency. A bienzyme cascade system often demonstrates superior performance.

| Catalytic System | Substrate | Key Advantage | Typical Yield | Typical ee% | Reference |

| Single Enzyme (R-ω-TA) | Prochiral Ketone | High selectivity, green process | 80-85% | >99% | [9] |

| Bienzyme Cascade (R-ω-TA + ADH) | Prochiral Ketone | Overcomes equilibrium limitation, higher substrate loading possible | >99% | >99% | [9] |

Conclusion and Outlook

The synthesis of this compound can be successfully achieved through several distinct and effective strategies.

-

Chiral Resolution remains a viable and scalable, albeit less atom-economical, method well-suited for industrial production where protocols are well-established.

-

Asymmetric Synthesis , particularly using robust chiral auxiliaries like tert-butanesulfinamide, offers a more efficient route that avoids the loss of 50% of the starting material and provides high enantiopurity.

-

Biocatalysis represents the cutting edge of green chemistry, providing an environmentally friendly process that operates under mild conditions to deliver a product with exceptional enantiomeric purity, making it an increasingly attractive option for pharmaceutical manufacturing.

The selection of the optimal synthetic route will depend on project-specific factors including the required scale, cost of goods, developmental timeline, and the "green" credentials desired for the process. As demand for enantiomerically pure intermediates grows, the development of efficient and sustainable methods like asymmetric catalysis and biocatalysis will continue to be a primary focus for the scientific community.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. benchchem.com [benchchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (R)-1-(3,5-Difluorophenyl)ethanamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-(3,5-Difluorophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral primary amine of significant interest in medicinal chemistry and asymmetric synthesis. As a key building block for various pharmaceutical agents, its structural integrity, purity, and stereochemistry are paramount. Rigorous analytical characterization is therefore not merely a procedural step but a foundational requirement for its application in research and drug development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is structured to provide not only the spectral data but also the underlying scientific rationale for experimental design and data interpretation, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving optimal signal resolution, which is particularly important for resolving complex splitting patterns.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.[1] c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[1]

2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). b. Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

3. ¹³C NMR Acquisition: a. Following ¹H acquisition, switch the spectrometer to the ¹³C channel. b. Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon. c. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[2]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The structure of this compound suggests four distinct proton signals.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~6.80 - 6.95 | m | - | 3H | Ar-H |

| ~4.15 | q | 6.7 | 1H | CH -NH₂ |

| ~1.60 | s (broad) | - | 2H | NH ₂ |

| ~1.40 | d | 6.7 | 3H | CH ₃ |

Note: Data is synthesized from typical values for similar structures. The broadness of the NH₂ signal is due to quadrupole broadening and potential proton exchange.

Interpretation:

-

Aromatic Protons (H-2, H-4, H-6): The two fluorine atoms at positions 3 and 5 create a symmetrical substitution pattern. The protons at H-2 and H-6 are chemically equivalent, as is the proton at H-4. These protons appear as a complex multiplet in the aromatic region due to coupling to each other and to the fluorine atoms.

-

Methine Proton (CH): The proton on the chiral carbon is adjacent to the three protons of the methyl group, resulting in a quartet (n+1 rule, where n=3). Its downfield shift is due to the deshielding effect of the adjacent aromatic ring and the nitrogen atom.

-

Amine Protons (NH₂): These protons often appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration, temperature, and solvent. The broadness arises from rapid chemical exchange with trace amounts of water or other amine molecules, which averages out the coupling to the adjacent methine proton.[1]

-

Methyl Protons (CH₃): These three equivalent protons are coupled to the single methine proton, resulting in a doublet (n+1 rule, where n=1).

Caption: Key proton assignments and coupling for this compound.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The symmetry of the difluorophenyl ring reduces the number of expected aromatic signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | C-F Coupling |

|---|---|---|

| ~163 | C -F (C3, C5) | Doublet, ¹JCF ≈ 245 Hz |

| ~149 | C -ipso (C1) | Triplet, ³JCF ≈ 7 Hz |

| ~112 | C -H (C2, C6) | Doublet, ²JCF ≈ 25 Hz |

| ~101 | C -H (C4) | Triplet, ²JCF ≈ 25 Hz |

| ~50 | C H-NH₂ | - |

| ~25 | C H₃ | - |

Interpretation:

-

Aromatic Carbons: The most notable features are the large one-bond coupling constant (¹JCF) for the carbons directly attached to fluorine (C3, C5) and the smaller two-bond (²JCF) and three-bond (³JCF) couplings for the other aromatic carbons. The symmetry of the ring makes C3 and C5 equivalent, as well as C2 and C6.

-

Aliphatic Carbons: The chiral methine carbon (CH) and the methyl carbon (CH₃) appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[2]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the liquid amine (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically in the range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

IR Spectral Data & Interpretation

The IR spectrum is dominated by absorptions corresponding to the amine, aromatic, and C-F bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3300 - 3400 | Medium, Doublet | N-H symmetric & asymmetric stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2850 - 2980 | Medium | Aliphatic C-H stretching |

| ~1620, ~1590 | Strong | C=C aromatic ring stretching |

| ~1450 | Medium | CH₃ asymmetric bending |

| 1300 - 1100 | Strong, Sharp | C-F stretching |

| ~1120 | Strong | C-N stretching |

Interpretation:

-

N-H Stretching: The characteristic doublet in the 3300-3400 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).

-

C-H Stretching: The spectrum shows distinct regions for aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretches.

-

Aromatic Region: The sharp peaks around 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

-

C-F Stretching: The C-F bonds give rise to very strong, sharp absorption bands in the fingerprint region (1300-1100 cm⁻¹), providing clear evidence for the fluorine substituents.

Caption: Correlation of molecular functional groups to their primary IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Experimental Protocol: ESI-MS Spectrum Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.[2]

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300) to observe the molecular ion and key fragments.

MS Data & Interpretation

The mass spectrum confirms the molecular weight and reveals characteristic fragmentation.

-

Molecular Formula: C₈H₉F₂N

-

Exact Mass: 157.07 g/mol

-

Molecular Ion (ESI): [M+H]⁺ = 158.08 m/z

Table 4: Major Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 158.08 | [C₈H₁₀F₂N]⁺ | Protonated molecular ion, [M+H]⁺ |

| 142.05 | [C₇H₅F₂N]⁺ | Loss of methane (CH₄) from [M+H]⁺ |

| 141.04 | [C₈H₈F₂]⁺ | Loss of ammonia (NH₃) via benzylic cleavage |

| 127.03 | [C₇H₄F₂]⁺ | Benzylic cleavage with loss of the ethylamine side chain |

Interpretation: The most common fragmentation pathway for phenethylamines is benzylic cleavage—the breaking of the bond between the chiral carbon and the methyl group or the aromatic ring. The loss of ammonia from the protonated molecular ion to give a fragment at m/z 141 is a highly characteristic fragmentation for this class of compounds.

Caption: Primary fragmentation pathways for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a unique and definitive fingerprint for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific positions of the fluorine substituents. IR spectroscopy validates the presence of key functional groups, particularly the primary amine and the C-F bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques form a robust analytical workflow essential for the quality control and structural verification of this important chiral building block in any research or development setting.

References

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of (R)-1-(3,5-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance and Hazards of a Chiral Building Block

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry. Its stereospecific structure and the presence of the difluorophenyl moiety make it a valuable building block in the synthesis of complex molecular targets with specific biological activities. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug compound. However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, grounding these recommendations in the fundamental principles of chemical reactivity and toxicology.

Hazard Identification and Risk Assessment: A Multifaceted Profile

Understanding the hazard profile of this compound is the foundation of its safe use. While a complete, peer-reviewed toxicological dataset for this specific enantiomer is not extensively published, the available safety data for the racemate and related compounds, combined with an understanding of its functional groups, allows for a robust risk assessment. The primary hazards are associated with its corrosive nature as an amine and the systemic effects related to fluorinated aromatic compounds.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for 1-(3,5-Difluorophenyl)ethanamine provide a clear warning of its potential dangers.[1][2]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Note: The GHS classifications are based on data available for the racemic mixture and related compounds. It is prudent to assume the (R)-enantiomer presents similar hazards.

The Chemical Rationale Behind the Hazards

The corrosive nature of this compound is attributable to the basicity of the primary amine group, which can readily react with and denature proteins in skin and eye tissue. The difluorinated aromatic ring, while generally increasing the stability of the C-F bonds, can influence the molecule's overall electronic properties and metabolic pathways. Fluorinated organic compounds can exhibit complex toxicological profiles, and while some are relatively inert, others can be metabolized to toxic byproducts.[3][4] Therefore, in addition to the immediate corrosive threat, potential systemic toxicity upon absorption must be considered.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the corrosive and potentially toxic nature of this compound, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls, supplemented by appropriate and correctly used PPE.

Engineering Controls

All handling of this compound, including weighing, transferring, and use in reactions, should be conducted within a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of harmful vapors and potential aerosols. The work area within the hood should be kept clean and uncluttered to minimize the risk of spills and to ensure proper airflow. An eyewash station and safety shower must be immediately accessible in the laboratory.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[6] | Protects against splashes of the corrosive liquid, which can cause severe and irreversible eye damage. A face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Nitrile or neoprene gloves.[7] | Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. Double-gloving is recommended for extended operations. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[7] | Protects the skin from accidental splashes and spills. The lab coat should be fully buttoned. |

| Respiratory Protection | Not typically required when working in a properly functioning fume hood. | If there is a risk of exposure exceeding occupational limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to prevent accidents and maintain the integrity of the chemical.

Handling Procedures

-

Avoid all personal contact, including inhalation. [8]

-

Work in a well-ventilated area, preferably a chemical fume hood. [7]

-

Wear appropriate PPE at all times.

-

Use compatible tools and equipment (e.g., glass, stainless steel).

-

When transferring, pour slowly and carefully to avoid splashing.

-

Keep containers tightly closed when not in use. [6]

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage

This compound should be stored in a cool, dry, and dark place, as recommended by suppliers.[1] The ideal storage temperature is between 2-8°C. It should be stored in a tightly sealed container to prevent the absorption of moisture and carbon dioxide from the air, which can degrade the amine. Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9]

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][11] Seek immediate medical attention. Do not use neutralizing agents.[10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[12] |

| Ingestion | Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[13] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

For a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[6] Place the contaminated material into a suitable, labeled container for chemical waste. For a large spill, evacuate the area immediately and contact the institution's emergency response team.

Visualized Workflows

Safe Handling Workflow

Caption: Standard workflow for safely handling this compound.

Emergency Response: Skin/Eye Contact

Caption: Immediate actions for skin or eye exposure to the chemical.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. (RS)-1-(3,5-DIFLUOROPHENYL)ETHYLAMINE | 321318-29-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lobachemie.com [lobachemie.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. aaronchem.com [aaronchem.com]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

An In-depth Technical Guide to (R)-1-(3,5-Difluorophenyl)ethanamine: From Synthesis to Application

(R)-1-(3,5-Difluorophenyl)ethanamine has emerged as a chiral building block of significant interest to the pharmaceutical and life sciences industries. Its unique structural features, combining a chiral center with a difluorinated phenyl ring, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its historical context, modern synthesis, physicochemical properties, and applications in drug discovery, tailored for researchers and drug development professionals.

Historical Context and Discovery

The importance of chiral amines in medicinal chemistry has been recognized for nearly a century, with the pioneering work of A. W. Ingersoll on the resolution of α-phenylethylamine in 1937 laying the groundwork for the field.[1] The 2-phenethylamine scaffold is a cornerstone of many endogenous neurotransmitters, such as dopamine and norepinephrine, and a vast number of pharmaceuticals.[2][3]

While a singular "discovery" paper for this compound is not prominent in the scientific literature, its development can be understood as part of the broader evolution of fluorinated and chiral building blocks in drug design. The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis and utilization of chiral fluorinated phenylethylamines, including the title compound, have become a focus of process chemistry and medicinal chemistry research.

Synthesis of this compound

The asymmetric synthesis of this compound is most efficiently achieved through the enzymatic amination of the prochiral ketone, 3,5-difluoroacetophenone. This biocatalytic approach is favored for its high enantioselectivity, mild reaction conditions, and adherence to the principles of green chemistry.

Recommended Synthesis: Asymmetric Enzymatic Amination

The use of (R)-selective amine transaminases (ATAs) or reductive aminases (RedAms) is the state-of-the-art method for this transformation.[4][5][6] These enzymes catalyze the transfer of an amino group from an amino donor to the ketone, creating the desired chiral amine with high enantiomeric excess.

Experimental Protocol: Enzymatic Asymmetric Amination of 3,5-Difluoroacetophenone

1. Enzyme Preparation:

- An (R)-selective amine transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant) is overexpressed in a suitable host, such as E. coli BL21(DE3).

- The cells are cultured, harvested by centrifugation, and can be used as a whole-cell biocatalyst or processed to obtain a cell-free extract or purified enzyme.

2. Reaction Setup:

- In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 8.0).

- Add the amino donor, typically isopropylamine, in excess (e.g., 5-10 equivalents).

- Add the cofactor pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

- Add the prepared biocatalyst (whole cells or cell-free extract).

3. Substrate Addition and Reaction:

- Dissolve 3,5-difluoroacetophenone in a co-solvent such as DMSO to a high concentration.

- Add the substrate solution to the reaction mixture to a final concentration of, for example, 50 mM. The use of a co-solvent helps to overcome the low aqueous solubility of the ketone.

- Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

4. Reaction Monitoring and Work-up:

- Monitor the reaction progress by chiral HPLC or GC by taking aliquots at regular intervals.

- Once the reaction has reached completion, terminate it by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.

- Extract the product, this compound, with an organic solvent such as ethyl acetate or dichloromethane.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

- The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

- Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to facilitate purification by crystallization.

ketone [label="3,5-Difluoroacetophenone"];

amino_donor [label="Isopropylamine"];

enzyme [label="(R)-Amine Transaminase\n(with PLP cofactor)"];

product [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

acetone [label="Acetone (byproduct)"];

ketone -> enzyme [label="Substrate"];

amino_donor -> enzyme [label="Amino Donor"];

enzyme -> product [label="Asymmetric Amination"];

enzyme -> acetone;

}

Caption: Workflow for the enzymatic synthesis of this compound.

Alternative Synthesis: Chiral Resolution

An alternative, though less direct, method is the chemical synthesis of racemic 1-(3,5-difluorophenyl)ethanamine followed by chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative, followed by fractional crystallization. While effective, this method is often lower yielding as the undesired enantiomer must be removed.

Physicochemical and Analytical Characterization

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its application in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 444643-16-7 (free base) | [7] |

| 321318-28-9 (hydrochloride salt) | [8][9] | |

| Molecular Formula | C₈H₉F₂N | [7] |

| Molecular Weight | 157.16 g/mol | [7] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | Not specified | [8] |

| Melting Point | Not specified | [8] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and methyl protons. The aromatic protons will appear as multiplets due to proton-proton and proton-fluorine coupling. The methine proton will be a quartet coupled to the methyl protons, and the methyl protons will be a doublet coupled to the methine proton. The amine protons may appear as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(NH₂) | ~4.2 | Quartet (q) |

| -CH₃ | ~1.4 | Doublet (d) |

| Aromatic C2-H, C6-H | ~6.9-7.1 | Multiplet |

| Aromatic C4-H | ~6.7-6.9 | Multiplet |

| -NH₂ | Variable, broad singlet | bs |

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by large carbon-fluorine coupling constants for the aromatic carbons directly attached to fluorine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (ipso-CH) | ~148 (t) |

| C2, C6 (ortho) | ~110 (dd) |

| C3, C5 (ipso-F) | ~163 (dd) |

| C4 (para) | ~102 (t) |

| -CH(NH₂) | ~50 |

| -CH₃ | ~25 |

Mass Spectrometry: Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 157. The base peak is likely to be from the loss of the methyl group, resulting in an iminium ion at m/z = 142.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The 3,5-difluorophenyl motif can enhance metabolic stability by blocking sites of oxidation and can participate in favorable interactions with biological targets through hydrogen bonding or dipole interactions.

While specific drugs containing the this compound moiety are not yet on the market, the structural motif is present in advanced drug development pipelines. For instance, the closely related (S)-enantiomer is a key component of intermediates used in the synthesis of novel HIV capsid inhibitors, such as Lenacapavir.[15] This highlights the pharmaceutical industry's interest in this class of chiral building blocks for creating complex, biologically active molecules.

Caption: Role of this compound as a building block in drug discovery.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic chemistry in the service of drug discovery. While its own detailed history is woven into the broader narrative of chiral amine synthesis, its modern production via highly efficient biocatalytic methods underscores the drive for sustainable and precise chemical manufacturing. Its structural features make it a highly valuable component in the medicinal chemist's toolbox for the construction of next-generation therapeutics. As drug development continues to tackle increasingly complex biological targets, the demand for specialized, stereochemically pure building blocks like this compound is only set to grow.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. This compound hydrochloride,321318-28-9-Amadis Chemical [amadischem.com]

- 9. This compound hydrochloride [cymitquimica.com]

- 10. rsc.org [rsc.org]

- 11. hmdb.ca [hmdb.ca]

- 12. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaffiliates.com [pharmaffiliates.com]

A Senior Application Scientist's Guide to Sourcing and Quality Control of (R)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride

Introduction: The Critical Role of Chiral Intermediates in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a mere detail but a cornerstone of its therapeutic efficacy and safety profile. The human body, an inherently chiral environment, often interacts differently with enantiomers of the same drug molecule, leading to one being therapeutic while the other might be inactive or even toxic. This reality has shifted the paradigm of drug development towards single-enantiomer drugs, making the procurement of enantiomerically pure starting materials and intermediates a critical control point in the synthesis of Active Pharmaceutical Ingredients (APIs).

(R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS No: 321318-28-9) is a key chiral building block, notably utilized in the synthesis of advanced antiplatelet agents such as Ticagrelor.[1][2][3][4] Its specific stereoconfiguration is essential for the desired pharmacological activity of the final API. Therefore, for researchers, scientists, and drug development professionals, the ability to reliably source this intermediate at high chemical and enantiomeric purity is paramount. This guide provides an in-depth technical overview of commercial suppliers, a framework for supplier evaluation, and detailed protocols for in-house quality control to ensure the integrity of this crucial starting material.

Part 1: Navigating the Commercial Supplier Landscape

The selection of a suitable commercial supplier for this compound hydrochloride requires a thorough evaluation of several factors beyond just price and availability. The consistency of quality, transparency of analytical data, and the ability to scale from research to commercial quantities are vital considerations.

Comparative Analysis of Commercial Suppliers

The following table provides a comparative overview of several commercial suppliers offering this compound hydrochloride. This information has been compiled from publicly available data and is intended as a guide. It is crucial to contact suppliers directly for the most current specifications and pricing, especially for bulk quantities.

| Supplier | Stated Purity | Available Quantities | CAS Number | Comments | Contact for Bulk Inquiry |

| Amadis Chemical | ≥ 97%[5] | 5g[5] | 321318-28-9[5] | Provides basic analytical data (NMR, HPLC, LC-MS) on their website.[5] | --INVALID-LINK--[5] |

| Fluorochem | 98%[6][7] | 250mg, 1g, 5g | 321318-28-9 | A well-established supplier of fluorinated compounds. | --INVALID-LINK--[6] |

| LEAPChem | Information available upon request. | Gram to kilogram scale. | 321318-11-0 (racemate) | A broad range of research and bulk chemicals.[8][9][10][11][12] | --INVALID-LINK--[10] |

| Cymit Quimica | 98% | 250mg, 1g, 5g | 321318-28-9 | Distributor for Fluorochem products. | --INVALID-LINK-- |

| ChemicalBook | Lists multiple suppliers with varying purities (95%-99%). | Gram to multi-kilogram scale. | 321318-28-9 | A platform to connect with various manufacturers. | Varies by supplier. |

| Advanced ChemBlocks | 95% | Inquire for quantities. | 1213128-98-3 ((S)-enantiomer)[13] | Provides a range of building blocks for drug discovery. | --INVALID-LINK-- |

Note: The CAS number 321318-11-0 is often associated with the racemic mixture, while 321318-28-9 is specific to the (R)-enantiomer hydrochloride.

Part 2: A Framework for Supplier Qualification

A robust supplier qualification process is essential to mitigate risks in the supply chain. This process should be a systematic evaluation of a supplier's technical capabilities and quality systems.

The Supplier Qualification Workflow

The following diagram illustrates a logical workflow for selecting and qualifying a supplier for this compound hydrochloride.

Caption: A stepwise workflow for the qualification of a new supplier.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides a detailed quality profile of a specific batch of the material. When evaluating a CoA for this compound hydrochloride, pay close attention to the following:

-

Identification: The method used for confirming the chemical structure, typically Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should state that the spectrum is consistent with the structure.

-

Assay (Purity): This is the percentage of the desired compound in the material. It is commonly determined by High-Performance Liquid Chromatography (HPLC) or titration. For drug development, a purity of >98% is often required.

-

Enantiomeric Purity (Enantiomeric Excess - ee%): This is the most critical parameter for a chiral intermediate. It is determined by chiral HPLC. An enantiomeric excess of ≥99% is typically required for pharmaceutical applications.

-

Water Content: Usually determined by Karl Fischer titration. Excess water can affect reactivity in subsequent synthetic steps.

-

Residual Solvents: Gas Chromatography (GC) is used to determine the levels of any remaining solvents from the manufacturing process. Limits for residual solvents are defined by ICH guidelines.

Below is an example of what a representative Certificate of Analysis for a similar chiral amine hydrochloride might look like.

Representative Certificate of Analysis

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identification (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |

| Assay (HPLC) | ≥ 98.0% | 99.2% | HPLC |

| Enantiomeric Purity (Chiral HPLC) | ≥ 99.0% ee | 99.5% ee | Chiral HPLC |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |

| Residual Solvents (GC) | Meets ICH Q3C limits | Conforms | GC-HS |

Part 3: In-House Quality Control - A Self-Validating System

Independent verification of the supplier's CoA is a cornerstone of a robust quality management system, as outlined in the ICH Q7 guidelines for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[14][15][16][17] The following is a detailed protocol for the in-house quality control analysis of this compound hydrochloride.

Analytical Workflow for Incoming Material

The following diagram outlines the analytical workflow for the quality control of an incoming batch of this compound hydrochloride.

Caption: A typical workflow for the quality control testing of incoming raw materials.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a starting point for developing a validated chiral HPLC method for determining the enantiomeric purity of this compound hydrochloride. Method optimization may be required based on the specific instrumentation and column used.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column: A polysaccharide-based column such as a Chiralcel® OD-H or a similar column is a good starting point for screening.

-

HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

-

This compound hydrochloride reference standard.

-

Racemic 1-(3,5-difluorophenyl)ethanamine hydrochloride for system suitability.

2. Chromatographic Conditions (Starting Point):

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

System Suitability Solution (Racemic): Prepare a 1 mg/mL solution of the racemic mixture in the mobile phase.

-

Sample Solution: Prepare the incoming material sample at the same concentration as the standard solution.

4. System Suitability:

-

Inject the system suitability solution.

-

The resolution between the two enantiomer peaks should be greater than 1.5.

-

The tailing factor for each peak should be between 0.8 and 1.5.

5. Analysis:

-

Inject the standard solution and the sample solution in duplicate.

-

Calculate the enantiomeric excess (ee%) of the sample using the peak areas from the chromatogram:

-

ee% = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

-

6. Data Interpretation and Reporting:

-

The enantiomeric purity of the incoming material should meet the pre-defined specification (e.g., ≥ 99.0% ee).

-

The results should be documented in a formal report, including the chromatograms, calculations, and a comparison to the supplier's CoA.

Conclusion: A Commitment to Quality